molecular formula C9H15ClO2 B12550754 Nonanoyl chloride, 7-oxo- CAS No. 144121-58-4

Nonanoyl chloride, 7-oxo-

Cat. No.: B12550754
CAS No.: 144121-58-4
M. Wt: 190.67 g/mol
InChI Key: BMJPZMQXSPPXPJ-UHFFFAOYSA-N
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Description

Nonanoyl chloride, 7-oxo-, also known as pelargonoyl chloride, is an organic compound with the molecular formula C9H17ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions.

Preparation Methods

Nonanoyl chloride, 7-oxo-, can be synthesized through several methods. One common method involves the reaction of nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the nonanoic acid is converted to nonanoyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Nonanoyl chloride, 7-oxo-, undergoes various chemical reactions, including:

Scientific Research Applications

Nonanoyl chloride, 7-oxo-, has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.

    Biology: In biological research, nonanoyl chloride is used to modify biomolecules such as proteins and peptides. This modification can alter the properties of the biomolecules, making them useful for studying biological processes and developing new therapeutic agents.

    Medicine: Nonanoyl chloride derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. These derivatives are synthesized through reactions with various nucleophiles, leading to compounds with diverse biological activities.

    Industry: In the industrial sector, nonanoyl chloride is used in the production of surfactants, lubricants, and plasticizers. .

Mechanism of Action

The mechanism of action of nonanoyl chloride, 7-oxo-, primarily involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, nonanoyl chloride forms amides through the nucleophilic substitution mechanism. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new carbon-nitrogen bond .

Comparison with Similar Compounds

Nonanoyl chloride, 7-oxo-, can be compared with other acyl chlorides such as octanoyl chloride and decanoyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, nonanoyl chloride is unique in its chain length and specific applications. For instance:

These differences in chain length and physical properties influence the specific applications and reactivity of each compound, making nonanoyl chloride, 7-oxo-, a distinct and valuable reagent in various fields of research and industry.

Properties

CAS No.

144121-58-4

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

7-oxononanoyl chloride

InChI

InChI=1S/C9H15ClO2/c1-2-8(11)6-4-3-5-7-9(10)12/h2-7H2,1H3

InChI Key

BMJPZMQXSPPXPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCCC(=O)Cl

Origin of Product

United States

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